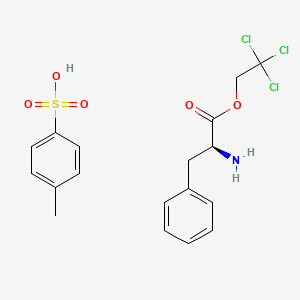
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is a chemical compound with the molecular formula C8H7NNaO6S. It is a derivative of isatin, a heterocyclic compound, and is characterized by the presence of a sulfonic acid group at the 5-position of the isatin ring. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate typically involves the sulfonation of isatin. One common method is the reaction of isatin with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt. The reaction conditions usually involve heating the mixture to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into other functionalized isatin derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonated isatin derivatives, while reduction can produce reduced isatin compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of biologically active isatin derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate involves its interaction with specific molecular targets. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can inhibit certain enzymes and modulate protein functions, making it valuable in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isatin: The parent compound of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate, used in similar applications but lacks the sulfonic acid group.
5-Sulfosalicylic Acid: Another sulfonated compound with applications in biochemistry and medicine.
Sulfanilic Acid: A sulfonated aromatic compound used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both the isatin core and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a versatile reagent in various scientific and industrial applications .
Propriétés
InChI |
InChI=1S/C8H5NO5S.Na.H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;/h1-3H,(H,9,10,11)(H,12,13,14);;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUXWZMADYBVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857899 |
Source


|
| Record name | PUBCHEM_71749626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303137-11-3 |
Source


|
| Record name | PUBCHEM_71749626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)










